molecular formula C11H12ClFN2 B1228650 (S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine

(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine

Cat. No. B1228650
M. Wt: 226.68 g/mol
InChI Key: XJJZQXUGLLXTHO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a 1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine that has S configuration. A selective agonist for both the 5-hydroxytryptamine 2B (5-HT2B) and 5-hydroxytryptamine 2C (5-HT2C)serotonin receptor subtypes, commonly used as fumarate salt. It has a role as a 5-hydroxytryptamine 2B receptor agonist and a 5-hydroxytryptamine 2C receptor agonist.

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of various novel compounds. For example, Katritzky et al. (2003) described the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde, leading to the production of novel 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles (Katritzky, Verma, He, & Chandra, 2003).

  • Antiviral Research : Some derivatives of this compound have shown potential antiviral activities. For instance, Ivachtchenko et al. (2015) synthesized new compounds, including ethyl 5-hyroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate, which exhibited significant activity against influenza A/Aichi/2/69(H3N2) virus (Ivachtchenko et al., 2015).

  • Antimicrobial and Anticancer Evaluation : Sharma et al. (2012) synthesized and evaluated a series of compounds, including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, for their antimicrobial and anticancer potential (Sharma et al., 2012).

  • Characterization of Serotonin Receptors : In the field of neuropharmacology, research by Cordeaux et al. (2009) utilized derivatives of this compound to study the effects on serotonin receptors in human myometrium, which could have implications for developing novel uterotonic therapies (Cordeaux et al., 2009).

  • Catalytic Activities in Organic Synthesis : Rao et al. (2019) discussed the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using nickel ferrite nanoparticles, showing the catalytic utility of related compounds in organic synthesis (Rao et al., 2019).

  • Pharmacological Profile Evaluation : Kimura et al. (2004) investigated the pharmacological profile of YM348, a compound related to (S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine, showing its potential as a 5-HT2C receptor agonist with applications in neuropharmacology (Kimura et al., 2004).

properties

Product Name

(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine

Molecular Formula

C11H12ClFN2

Molecular Weight

226.68 g/mol

IUPAC Name

(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine

InChI

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1

InChI Key

XJJZQXUGLLXTHO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N

SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N

Canonical SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N

synonyms

2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate
EP 655440-A
EP-655440-A
Ro 60-0175
Ro-60-0175

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine
Reactant of Route 2
Reactant of Route 2
(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine
Reactant of Route 3
(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine
Reactant of Route 4
(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine
Reactant of Route 5
(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine
Reactant of Route 6
(S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine

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